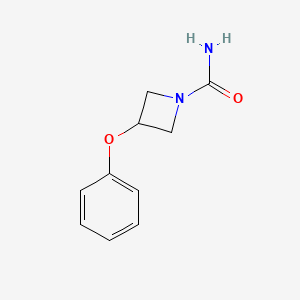
3-Phenoxyazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxyazetidine-1-carboxamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyazetidine-1-carboxamide typically involves the hydrogenolysis of the corresponding 3-phenoxy-1-(α-methylbenzyl)azetidine or 1-diphenylmethyl-3-phenoxyazetidine . The process begins with the reaction of phenol and sodium amide, followed by the reaction of the resulting phenolate with 1-diphenylmethyl-3-methanesulphonyloxyazetidine . This method is known for its efficiency in producing high yields of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosgene to form a 3-phenoxyazetidine-1-carbonyl chloride intermediate, which is then reacted with ammonium hydroxide to yield the final product . This method is advantageous for large-scale production due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxyazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-Phenoxyazetidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenoxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptor sites, leading to its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Phenoxyazetidine: A closely related compound with similar pharmacological properties.
Phenazine-1-carboxamide: Another compound with notable biological activity.
Comparison: 3-Phenoxyazetidine-1-carboxamide is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and efficacy in various applications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-phenoxyazetidine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)12-6-9(7-12)14-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13) |
InChI Key |
XQHOIPJEWVQKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
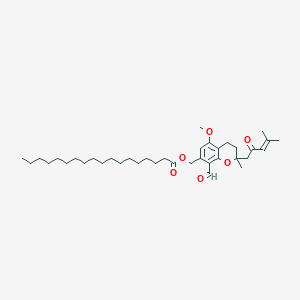
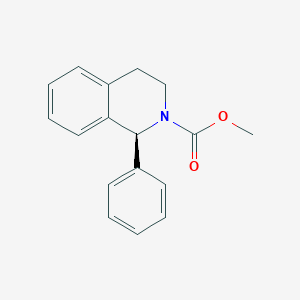
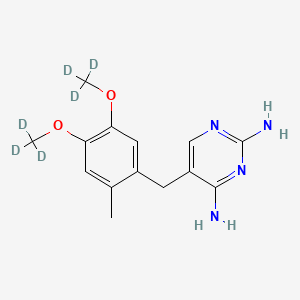
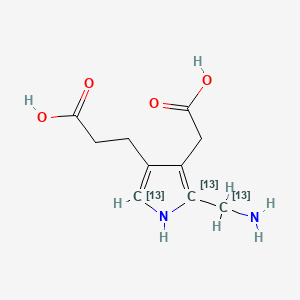

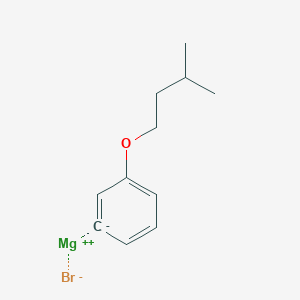
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)

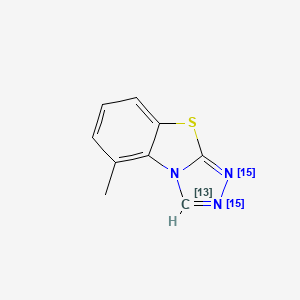
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
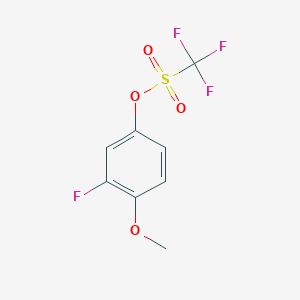
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)
